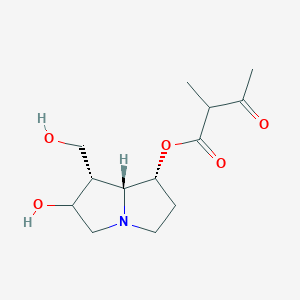
Isobellendine
Overview
Description
Scientific Research Applications
Enantioselective Synthesis of Tropane Alkaloids
Majewski and Lazny (1994) discussed the synthesis of several tropane alkaloids, including isobellendine, highlighting the importance of enantioselective deprotonation in their synthesis. This process is crucial for producing both racemic forms and unnatural enantiomers of these compounds, which have potential applications in various scientific research areas, such as organic chemistry and pharmacology (Majewski & Lazny, 1994).
Alkaloids in Bellendena Montana
A study by Bick, Gillard, and Leow (1979) on Bellendena montana, a plant endemic to Tasmania, identified isobellendine among other alkaloids. The research focuses on the structural analysis of these compounds, which is fundamental to understanding their potential applications in fields like botany, chemistry, and possibly drug discovery (Bick, Gillard, & Leow, 1979).
Laboratory Experimentation and Assumption Validation
Gannes, O'Brien, and Rio (1997) emphasized the importance of laboratory experiments in validating assumptions in scientific research. This approach is relevant to the study of compounds like isobellendine, where controlled experiments can shed light on their properties and potential applications in fields like ecology and physiology (Gannes, O'Brien, & Rio, 1997).
Networking and Collaboration in Scientific Research
Hutton (1989) discussed the significance of computer networks and collaborative research in scientific endeavors. This aspect is crucial for research on compounds like isobellendine, as it facilitates the sharing of data and collaboration across different scientific disciplines (Hutton, 1989).
Implementing Quality Management in Research Projects
Qi Hua-feng (2011) explored the implementation of ISO9001 quality management standards in scientific research projects. Such standards can enhance the quality and reliability of research on isobellendine and other scientific subjects (Qi Hua-feng, 2011).
Safety and Hazards
properties
IUPAC Name |
(1R,9S)-5,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-5-10(14)12-9-4-3-8(13(9)2)6-11(12)15-7/h5,8-9H,3-4,6H2,1-2H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJUJMOLCYMHNE-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)CC3CCC2N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C[C@@H]3CC[C@H]2N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,9S)-5,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B3037983.png)






![2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide](/img/structure/B3037996.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037997.png)
![1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B3037998.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide](/img/structure/B3038002.png)
![4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3038003.png)